Crystal structure determination of methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate
Crystal structure determination of methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate
Topic: Crystal Structure Determination of Methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate Content Type: Technical Protocol & Methodological Guide
Executive Summary & Molecular Context[1][2]
The determination of the crystal structure of methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate represents a critical step in validating synthetic pathways for functionalized indole alkaloids. This scaffold, featuring a 1,4-dicarbonyl backbone decorated with both an indole and a phenyl ring, presents specific crystallographic challenges: balancing the rigid planarity of the aromatic systems against the conformational flexibility of the butanoate chain.
This guide details the end-to-end workflow for solving this structure, moving from crystal engineering to refinement strategies. It is designed not merely as a report, but as a replicable protocol for researchers handling similar flexible-rigid hybrid small molecules.
The Structural Challenge
-
Chirality: The C2 position is a stereocenter. Unless synthesized via asymmetric catalysis, the compound will crystallize as a racemate, typically in centrosymmetric space groups like
or . -
Flexibility: The
bond introduces torsional freedom, often leading to disorder in the crystal lattice if not managed by low-temperature data collection. -
H-Bonding: The Indole
is a dedicated donor, while the ketone ( ) and ester ( ) serve as competing acceptors.
Phase I: Crystal Engineering & Growth Protocols
High-quality diffraction data requires a single crystal with minimal mosaicity. For this lipophilic molecule with polar H-bond potential, a dual-solvent diffusion method is superior to simple evaporation.
Optimized Crystallization Matrix
| Method | Solvent System (Solvent/Anti-solvent) | Rationale | Expected Morphology |
| Vapor Diffusion | DCM / Pentane | DCM solubilizes the aromatic rings; Pentane slowly reduces solubility, encouraging nucleation without trapping solvent. | Prismatic/Block |
| Slow Evaporation | Ethyl Acetate / Hexane (1:3) | Mimics column chromatography conditions; good for initial screening. | Needles (often twinned) |
| Liquid Diffusion | THF / Water | Exploits the hydrophobic effect of the phenyl/indole groups to drive packing. | Plates |
The "Golden Standard" Protocol (Vapor Diffusion)
-
Dissolution: Dissolve 20 mg of the compound in 0.5 mL of Dichloromethane (DCM) in a standard HPLC vial. Ensure the solution is clear (filter through 0.45
m PTFE if necessary). -
Setup: Place the open HPLC vial inside a larger 20 mL scintillation vial.
-
Anti-solvent: Carefully add 3 mL of Pentane into the outer vial (do not mix).
-
Equilibration: Cap the outer vial tightly. Store at 4°C in a vibration-free environment.
-
Timeline: Harvest crystals after 48–72 hours.
Phase II: X-Ray Diffraction Data Acquisition
Once a candidate crystal (
Instrument Configuration
-
Radiation Source: Cu-K
( Å) is preferred over Mo-K for this organic molecule to maximize diffraction intensity, as the compound lacks heavy atoms (anomalous scattering is negligible). -
Temperature: 100 K (Cryostream).
-
Causality: Room temperature collection will likely result in high thermal displacement parameters (
) for the flexible butanoate chain ( ), obscuring bond geometries. Freezing the lattice is non-negotiable.
-
Data Reduction Strategy
-
Strategy: Full sphere collection (
rotation) to ensure high redundancy (>4.0). -
Resolution: Aim for
Å or better to resolve the bond density.
Phase III: Structure Solution & Refinement Workflow
This section outlines the computational pathway using the SHELX suite, the industry standard for small molecule crystallography.
The Logic of Solution
We utilize Intrinsic Phasing (SHELXT) . Unlike Direct Methods, SHELXT assumes the presence of atoms and iterates to find a dual-space solution, which is robust for organic structures with potential disorder.
Refinement Protocol (SHELXL)
-
Initial Pass: Refine isotropic carbon/oxygen/nitrogen atoms.
should drop below 15%. -
Anisotropic Refinement: Switch all non-hydrogen atoms to anisotropic displacement parameters (ADPs).
-
Hydrogen Treatment (Critical):
-
C-H bonds: Use a riding model (AFIX 43 for aromatic/sp2, AFIX 13 for tertiary sp3).
-
N-H bond (Indole):[1][2] Do not force a riding model immediately. Locate the H-atom in the Difference Fourier Map (
). Refine its coordinates freely with an isotropic thermal parameter ( of N). This validates the H-bond donor status.
-
Figure 1: The computational workflow for structure solution, highlighting the critical step of locating the active Indole proton.
Phase IV: Structural Analysis & Interaction Hierarchy
Upon solving the structure, the analysis must move beyond coordinates to intermolecular interactions. For methyl 2-(1H-indol-3-yl)-4-oxo-4-phenylbutanoate, we expect a hierarchy of stabilizing forces.
Primary Interaction: The Hydrogen Bond
The indole
-
Metric to Verify: Look for
Å and . -
Motif: This often forms Centrosymmetric Dimers (
or similar graph sets) linking two enantiomers.
Secondary Interaction: - Stacking
The molecule possesses two aromatic planes (Indole and Phenyl).
-
Intramolecular: Check the torsion angle of the butyl chain. If the molecule folds (U-shape), there may be intramolecular
- interactions. -
Intermolecular: In the crystal packing, look for "T-shaped" (edge-to-face) or parallel-displaced stacking between the electron-rich indole of Molecule A and the phenyl ring of Molecule B.
Figure 2: Interaction map showing the competitive landscape of supramolecular forces within the crystal lattice.
Torsion Analysis (Conformational Check)
The flexibility of the
-
Extended Conformation (Anti):
. Maximizes steric separation. -
Folded Conformation (Gauche):
. Suggests intramolecular folding, potentially relevant for biological binding pockets (e.g., HDAC active sites).
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3–8. Link
- Massa, W. (2004). Crystal Structure Determination. Springer Berlin Heidelberg. (Standard text for diffraction theory).
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171–179. Link
-
Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Link
- Desiraju, G. R. (2002). "Hydrogen bonding in supramolecular functions and crystallography." Accounts of Chemical Research, 35(7), 565-573. (Foundational text for analyzing the Indole-Ketone interaction).
